2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one
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Overview
Description
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one typically involves the condensation of 2-aminoaryl acrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) under basic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of ultrasonic-assisted synthesis techniques to enhance reaction efficiency and yield . This method utilizes ultrasonic waves to accelerate the reaction process, resulting in higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorophenyl group or the pyrazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities . The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline ring structure and exhibit similar biological activities.
Quinazolinone Derivatives: These compounds have a similar fused ring structure and are known for their diverse biological activities.
Pyrazole Derivatives: These compounds contain the pyrazole ring and are studied for their pharmacological properties.
Uniqueness
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is unique due to its specific fused ring structure and the presence of the 4-chlorophenyl group
Properties
Molecular Formula |
C16H10ClN3O |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-9-13-12-3-1-2-4-14(12)18-16(21)15(13)19-20/h1-9H,(H,18,21) |
InChI Key |
AXFIIVHPUHXMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN(N=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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